N-[(2-methylphenyl)methyl]oxepan-4-amine
Description
N-[(2-methylphenyl)methyl]oxepan-4-amine is a secondary amine derivative featuring a seven-membered oxepane ring substituted with a 2-methylbenzyl group at the nitrogen atom. The compound’s molecular formula is estimated as C₁₄H₂₁NO, with a molecular weight of ~219.3 g/mol. Its structural uniqueness lies in the combination of an oxepane core and a lipophilic 2-methylbenzyl substituent, which may confer distinct solubility and bioavailability profiles compared to smaller or more rigid heterocycles.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]oxepan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-5-2-3-6-13(12)11-15-14-7-4-9-16-10-8-14/h2-3,5-6,14-15H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJJAOXRKGHHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 9, )
- Structure: Contains a quinoline core with an amide linkage and a 4-amino-2-methylphenethyl group.
- Key Differences: Aromatic quinoline vs. non-aromatic oxepane ring. Presence of a carboxamide group absent in the target compound.
- Physicochemical Data :
Isoxazole/Thiazole Derivatives ()
- Examples: 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide .
- Key Differences :
- Five-membered isoxazole or thiazole rings vs. seven-membered oxepane.
- Sulfur or nitrogen heteroatoms in smaller rings increase ring strain and electronic diversity.
- Implications :
N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (Compound 4a, )
Key Observations:
- Solubility: Oxepane’s ether oxygen may enhance aqueous solubility compared to purely aromatic systems (e.g., quinoline or benzoxazole derivatives) .
- Flexibility : The oxepane ring’s flexibility could improve binding to conformational-demanding biological targets compared to rigid analogs.
- Bioactivity : While highlights antiviral and anticancer applications for isoxazole/thiazole derivatives, the oxepane analog’s biological profile remains unexplored but warrants investigation due to structural similarities .
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